molecular formula C26H26N2O2S2 B431401 5-benzylsulfanyl-4-(2-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-benzylsulfanyl-4-(2-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431401
M. Wt: 462.6g/mol
InChI Key: ZNCRYZVXBWLWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfanyl)-3-(2-methylphenyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-(2-methylphenyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidinone structure, followed by the introduction of the benzylsulfanyl and 2-methylphenyl groups. Key steps may include:

    Formation of the pyrano ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thieno ring: This step often involves a sulfur-containing reagent to form the thieno ring.

    Functionalization: The benzylsulfanyl and 2-methylphenyl groups are introduced through substitution reactions, typically using benzyl halides and methylphenyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-3-(2-methylphenyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the pyrimidinone ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, and bases are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers may explore its activity against specific diseases or conditions, such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-(2-methylphenyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-3-(phenyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
  • 2-(methylsulfanyl)-3-(2-methylphenyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-3-(2-methylphenyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and ring structures

Properties

Molecular Formula

C26H26N2O2S2

Molecular Weight

462.6g/mol

IUPAC Name

5-benzylsulfanyl-4-(2-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C26H26N2O2S2/c1-16(2)21-13-19-22(14-30-21)32-24-23(19)25(29)28(20-12-8-7-9-17(20)3)26(27-24)31-15-18-10-5-4-6-11-18/h4-12,16,21H,13-15H2,1-3H3

InChI Key

ZNCRYZVXBWLWKD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC=CC=C4)SC5=C3CC(OC5)C(C)C

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC=CC=C4)SC5=C3CC(OC5)C(C)C

Origin of Product

United States

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